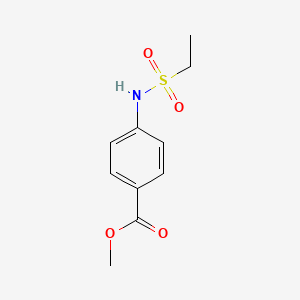
2-(3-methoxyphenyl)-N-propylacetamide
Vue d'ensemble
Description
The compound "2-(3-methoxyphenyl)-N-propylacetamide" has not been directly studied in the provided papers. However, there are several related compounds that have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound . For instance, derivatives of phenylacetamide and methoxyphenyl acetamide have been synthesized and evaluated for various biological activities, including anticancer properties , and as intermediates for dyes and pharmaceuticals .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves amidation reactions, as seen in the preparation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives . Another method includes acetylation and esterification steps, as demonstrated in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . The synthesis of N-(4-Amino-2-methoxyphenyl)acetamide was achieved through the reduction of a nitro precursor using Pd/C as a catalyst . These methods suggest that the synthesis of "2-(3-methoxyphenyl)-N-propylacetamide" could potentially be carried out through similar pathways, involving acetylation and reduction steps.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and MS . The crystal structure of related compounds can provide information on the conformation and intermolecular interactions, as seen in the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. For example, derivatives with specific substituents like ortho chlorine, meta methoxy, and meta fluorine showed the best cytotoxic activity against various cancer cell lines . The presence of a methoxy group can also affect the hydrogen bonding patterns and overall stability of the compound . These insights can be applied to predict the reactivity of "2-(3-methoxyphenyl)-N-propylacetamide" in biological systems or chemical reactions.
Physical and Chemical Properties Analysis
The physical properties such as melting points are often determined for synthesized compounds . The chemical properties, including solubility, stability, and reactivity, can be inferred from the molecular structure and functional groups present in the molecule. For instance, the presence of an amino group can lead to the formation of hydrogen bonds, affecting solubility and crystallization behavior . The introduction of a propyl group in "2-(3-methoxyphenyl)-N-propylacetamide" would likely affect its lipophilicity and could influence its pharmacokinetic properties if used as a drug.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-7-13-12(14)9-10-5-4-6-11(8-10)15-2/h4-6,8H,3,7,9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNXXGSDINFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-propylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



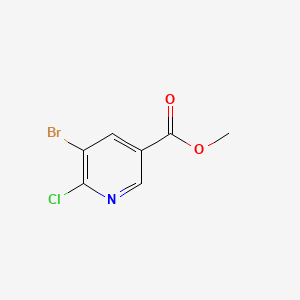
![N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3022649.png)
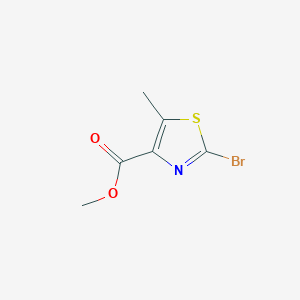
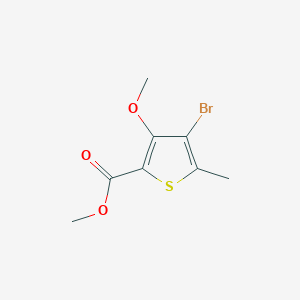
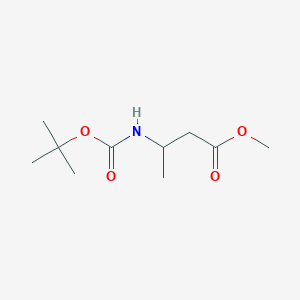
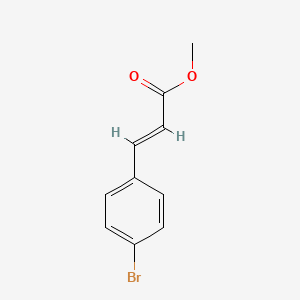


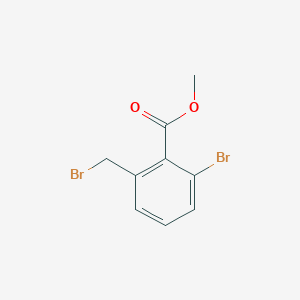


![6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid](/img/structure/B3022667.png)

